1-Methoxy-4-propylbenzene vs. trans-Anethole and Estragole: Divergent Human Urinary Metabolite Profiles
In a direct head-to-head human volunteer study, [methoxy-14C]-labelled 1-methoxy-4-propylbenzene (p-propylanisole), trans-anethole, and estragole were administered at dietarily relevant doses (100 μg, 1 mg, and 100 μg, respectively) to assess comparative metabolic disposition. p-Propylanisole yielded only 4 urinary metabolites, compared to 9 for trans-anethole and 5 for estragole, all resulting from side-chain oxidation [1]. Quantitatively, the principal metabolite of p-propylanisole was 4-methoxyhippuric acid at 12% of the administered dose, whereas trans-anethole generated the same metabolite at a 56% yield—a 4.7-fold difference [1]. The metabolite 1-(4′-methoxyphenyl)propan-1-ol and -2-ol were produced at 2% and 8%, respectively, from p-propylanisole, while trans-anethole produced only trace amounts of the corresponding diol (3% combined) [1].
| Evidence Dimension | Human urinary metabolite yield (4-methoxyhippuric acid) |
|---|---|
| Target Compound Data | 12% of administered dose |
| Comparator Or Baseline | trans-Anethole: 56% of administered dose |
| Quantified Difference | 4.7-fold lower yield (12% vs. 56%) |
| Conditions | Human volunteers; oral administration of [methoxy-14C]-labelled compounds at 100 μg (p-propylanisole) vs. 1 mg (trans-anethole); urine collection and analysis via TLC and HPLC with radioisotope dilution [1] |
Why This Matters
This 4.7-fold difference in major metabolite yield directly impacts toxicological risk assessment and regulatory approval pathways for flavor/fragrance applications.
- [1] Sangster SA, Caldwell J, Hutt AJ, Smith RL. The metabolic disposition of [methoxy-14C]-labelled trans-anethole, estragole and p-propylanisole in human volunteers. Xenobiotica. 1987;17(10):1223-32. View Source
